molecular formula C16H16O2 B12660827 Obtustyrene CAS No. 21148-31-2

Obtustyrene

Cat. No.: B12660827
CAS No.: 21148-31-2
M. Wt: 240.30 g/mol
InChI Key: ZAGLUIIUOWEVEN-VMPITWQZSA-N
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Chemical Reactions Analysis

Obtustyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound can occur with halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of obtustyrene involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group in this compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, affecting cellular processes and signaling pathways.

Properties

CAS No.

21148-31-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methoxy-4-[(E)-3-phenylprop-2-enyl]phenol

InChI

InChI=1S/C16H16O2/c1-18-16-12-15(17)11-10-14(16)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3/b8-5+

InChI Key

ZAGLUIIUOWEVEN-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)O)CC=CC2=CC=CC=C2

Origin of Product

United States

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